Di(furan-2-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
bis(furan-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6,9H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONKAHXQIBSZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C2=CC=CO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of Di Furan 2 Yl Methanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For Di(furan-2-yl)methanamine, NMR analysis reveals the precise connectivity and chemical environment of each atom.
High-Resolution ¹H NMR Chemical Shift Analysis of this compound
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the two furan (B31954) rings and the central methine bridge. The furan ring protons, due to the heterocyclic aromatic system, typically resonate in the downfield region.
The spectrum is expected to show three distinct signals for the furan ring protons. The proton at the C5 position (adjacent to the oxygen atom) is generally the most deshielded and appears at the lowest field. The protons at the C3 and C4 positions appear at higher fields. The methine proton (-CH) attached to the two furan rings and the amine group would appear as a singlet, integrating to one proton. The amine (-NH₂) protons often appear as a broad singlet, and their chemical shift can be variable depending on the solvent, concentration, and temperature due to hydrogen bonding.
Based on typical values for 2-substituted furans, the predicted chemical shifts and coupling patterns are detailed below. mdpi.comresearchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-5 | ~7.40 | dd | J = 1.8, 0.8 |
| H-3 | ~6.35 | dd | J = 3.2, 0.8 |
| H-4 | ~6.25 | dd | J = 3.2, 1.8 |
| -CH(NH₂) | ~4.5-5.0 | s | - |
| -NH₂ | ~1.5-3.0 | br s | - |
Note: dd = doublet of doublets, s = singlet, br s = broad singlet. The values presented are estimations based on structurally similar compounds.
Two-Dimensional (2D) NMR Techniques (e.g., HSQC-DEPT, HMBC-DEPT) for Connectivity Assignments
Two-dimensional NMR techniques are essential for unambiguously assigning proton and carbon signals and confirming the molecular structure by establishing connectivity between atoms.
The Heteronuclear Single Quantum Coherence (HSQC) experiment is used to identify which protons are directly attached to which carbons. columbia.edu An edited HSQC-DEPT would show correlations between H-3/C-3, H-4/C-4, H-5/C-5, and the methine proton and its carbon. This allows for the direct pairing of the ¹H and ¹³C NMR signals.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular fragments. columbia.edu For a closely related derivative, N-benzyl-N-(furan-2-ylmethyl)acetamide, HMBC was used to establish the connectivity of the entire molecular framework. researchgate.netscielo.br For this compound, key HMBC correlations would be expected between:
The methine proton and the C2 and C3 carbons of the furan rings.
The H-3 proton and the C2, C4, and C5 carbons.
The H-5 proton and the C3 and C4 carbons.
These correlations, summarized in the table below, would provide definitive proof of the compound's structure.
Table 3: Expected Key 2D NMR Correlations for this compound
| Technique | Proton | Correlated Carbon(s) | Information Gained |
| HSQC | H-3 | C-3 | Direct C-H bond |
| H-4 | C-4 | Direct C-H bond | |
| H-5 | C-5 | Direct C-H bond | |
| -CH(NH₂) | -CH(NH₂) | Direct C-H bond | |
| HMBC | -CH(NH₂) | C2, C3 | Connectivity of methine to furan ring |
| H-3 | C2, C4, C5 | Intra-ring connectivity | |
| H-5 | C3, C4 | Intra-ring connectivity |
Conformational Analysis using Variable Temperature NMR and Computational Correlations
VT-NMR experiments can provide insight into the dynamics of this rotation. If the energy barrier to rotation is high enough, cooling the sample may "freeze out" individual conformers, leading to the appearance of new sets of signals in the NMR spectrum. The temperature at which these signals coalesce can be used to calculate the activation energy for the rotational process.
Computational methods, particularly Density Functional Theory (DFT), are invaluable for this type of analysis. researchgate.net Theoretical calculations can predict the geometries and relative energies of the different possible conformers. Furthermore, the NMR chemical shifts for each stable conformer can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. globalresearchonline.net By comparing the calculated chemical shifts with the experimental data, it is possible to determine the most abundant conformation(s) present in solution at a given temperature. This combined experimental and theoretical approach was successfully used to elucidate the complex conformational space of the derivative N-benzyl-N-(furan-2-ylmethyl)acetamide. researchgate.netscielo.br
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier-Transform Infrared (FTIR) Spectroscopic Investigations of Functional Groups
The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to the furan rings and the primary amine group.
N-H Vibrations: The primary amine group (-NH₂) is readily identified by its stretching vibrations. Typically, primary amines show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches. An N-H bending (scissoring) vibration is also expected around 1600 cm⁻¹.
C-H Vibrations: The aromatic C-H stretching of the furan rings is expected to appear just above 3000 cm⁻¹ (typically around 3100 cm⁻¹). researchgate.net The aliphatic C-H stretch of the methine group will appear just below 3000 cm⁻¹.
C=C and C-O Ring Vibrations: The furan ring itself has several characteristic vibrations. C=C stretching vibrations typically appear in the 1500-1600 cm⁻¹ region. researchgate.net The C-O-C stretching of the furan ring usually gives rise to strong bands in the 1000-1250 cm⁻¹ region. A strong ring vibration for 2-substituted furans is often observed near 1015 cm⁻¹. researchgate.net
C-N Vibration: The C-N stretching vibration for an alkyl amine typically appears in the 1000-1200 cm⁻¹ range.
These assignments are summarized in the following table.
Table 4: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Furan Ring | ~3120 | Medium-Weak |
| Aliphatic C-H Stretch | Methine (-CH) | ~2950 | Medium |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Medium-Strong |
| C=C Stretch | Furan Ring | 1500 - 1600 | Medium-Strong |
| C-O-C Stretch | Furan Ring | 1000 - 1250 | Strong |
| C-N Stretch | Amine | 1000 - 1200 | Medium |
Raman Spectroscopic Studies on Molecular Vibrations
Raman spectroscopy provides detailed information about molecular vibrations, offering a fingerprint of the compound's structure. For this compound, the Raman spectrum is expected to be dominated by contributions from the two furan rings, the central C-N bond, and the amine group.
Key vibrational modes anticipated in the Raman spectrum include:
Furan Ring Vibrations: The furan ring has characteristic vibrational modes. Strong Raman bands are expected for C=C stretching vibrations, typically observed in the 1350-1600 cm⁻¹ region. globalresearchonline.net Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, also give rise to intense Raman signals. Other significant furan-related peaks include C-H stretching vibrations above 3000 cm⁻¹ and various in-plane and out-of-plane C-H bending modes. uliege.be
Amine and Methylene (B1212753) Group Vibrations: The N-H stretching vibrations of the primary amine group would appear in the 3200-3500 cm⁻¹ region. The C-N stretching vibration is expected to produce a band in the 1000-1250 cm⁻¹ range. Vibrations from the CH₂ bridge and the C-N bond would also contribute to the fingerprint region of the spectrum. dtu.dk
Theoretical calculations, such as those using Density Functional Theory (DFT), on similar molecules like furan and its simple derivatives have shown that vibrational frequencies can be predicted with reasonable accuracy. globalresearchonline.net Such studies on furfuryl alcohol, for instance, have successfully assigned the complex vibrational spectra by correlating experimental Raman bands with computed frequencies. nih.gov A similar approach for this compound would be invaluable for a definitive assignment of its vibrational modes.
Table 1: Predicted Prominent Raman Shifts for this compound This table is predictive and based on data from analogous compounds.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Associated Functional Group |
|---|---|---|
| C-H Stretching (Furan Ring) | 3100 - 3250 | Furan |
| N-H Stretching | 3200 - 3500 | Amine |
| C=C Stretching (Furan Ring) | 1350 - 1600 | Furan |
| Ring Breathing (Furan Ring) | ~1000 - 1100 | Furan |
| C-N Stretching | 1000 - 1250 | Amine/Methylene Bridge |
Mass Spectrometry for Molecular Characterization
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC/MS) Analysis
GC/MS is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds. This compound, with an expected boiling point suitable for gas chromatography, can be effectively analyzed using this method. The analysis involves introducing the sample into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. nih.gov The separation is based on the compound's boiling point and its interaction with the column's stationary phase.
For furan derivatives, columns like the HP-5MS are commonly used, providing good separation of isomers and related compounds. nih.govresearchgate.net A typical GC program would involve an initial oven temperature followed by a ramp to a higher temperature to ensure elution. Upon exiting the column, the molecule enters the mass spectrometer for ionization and detection. The resulting chromatogram would show a peak at a specific retention time corresponding to this compound, and the mass spectrum of that peak would be used for identification.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns
The molecular ion ([M]⁺•) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. For amines, a dominant fragmentation pathway is α-cleavage (cleavage of the bond adjacent to the nitrogen atom). libretexts.org
α-Cleavage: The most probable fragmentation would be the cleavage of a C-C bond between the methylene carbon and one of the furan rings. This would lead to the formation of a highly stable furfuryl cation at m/z 81. Due to its stability, this ion is expected to be the base peak or one of the most abundant ions in the spectrum.
Loss of Amine Group: Another possible fragmentation is the loss of the amine group (•NH₂) or ammonia (B1221849) (NH₃), leading to significant fragment ions.
Furan Ring Fragmentation: The furan ring itself can undergo fragmentation, typically involving the loss of CO (28 Da) or a CHO radical (29 Da), leading to smaller fragment ions. researchgate.net
Table 2: Proposed Key EI-MS Fragments for this compound This table is predictive and based on established fragmentation principles.
| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |
|---|---|---|
| 165 | [C₉H₁₁NO]⁺• | Molecular Ion |
| 81 | [C₅H₅O]⁺ | α-Cleavage, formation of furfuryl cation |
| 148 | [M - NH₃]⁺• | Loss of ammonia |
| 136 | [M - CHO]⁺ | Loss of formyl radical from a furan ring |
| 53 | [C₄H₅]⁺ | Further fragmentation of furfuryl cation |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 ppm), which allows for the determination of its elemental formula. thermofisher.com This is a crucial step in confirming the identity of a newly synthesized compound or an unknown analyte.
The molecular formula of this compound is C₉H₁₁NO. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the assigned elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO |
| Calculated Monoisotopic Mass | 165.084064 u |
| Ion Species (e.g., ESI) | [M+H]⁺ |
| Calculated m/z for [M+H]⁺ | 166.09189 u |
Electronic Spectroscopy (UV-Vis)
Ultraviolet-Visible Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The absorption characteristics are primarily determined by the presence of chromophores, which are typically unsaturated systems like aromatic rings or double bonds.
The furan ring is a known chromophore that exhibits strong absorption in the UV region due to π→π* electronic transitions. globalresearchonline.net Furan itself shows a strong absorption maximum (λ_max) around 200-220 nm. nist.gov The presence of two furan rings in this compound is expected to result in a strong absorption band in this region. The conjugation of the two rings through the methylene bridge is interrupted, so they are expected to act as two independent chromophores, potentially leading to a more intense absorption band rather than a significant bathochromic (red) shift. chemicalpapers.com The amine group acts as an auxochrome, which may cause a slight shift in the wavelength and an increase in the molar absorptivity. researchgate.net
The spectrum of this compound would likely be recorded in a solvent such as ethanol (B145695) or acetonitrile. It is predicted to show a primary absorption maximum below 250 nm, characteristic of the furan moiety. mdpi.com
Table 4: Predicted UV-Vis Absorption Data for this compound This table is predictive and based on data from analogous compounds.
| Parameter | Predicted Value | Associated Transition |
|---|---|---|
| λ_max | ~220 - 240 nm | π→π* |
| Solvent | Ethanol or Acetonitrile | N/A |
X-ray Crystallographic Analysis of this compound (if applicable to suitable derivatives)
An extensive search of crystallographic databases indicates that a single-crystal X-ray structure for this compound has not been reported to date. However, to provide insight into the potential solid-state conformation and packing of molecules containing the furan-2-yl-methyl moiety, the crystallographic data of suitable, structurally related derivatives can be examined.
One such relevant derivative is N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide . This compound incorporates two furan rings, one of which is part of a furan-2-ylmethylidene group, offering a valuable model for the steric and electronic properties of the furan-2-yl-methyl fragment. The crystal structure of this carbohydrazide (B1668358) was determined through single-crystal X-ray diffraction.
Detailed crystallographic parameters for this derivative are presented below.
Interactive Data Table: Crystallographic Data for N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide researchgate.neteurjchem.comscispace.com
| Parameter | Value |
| Empirical Formula | C₁₀H₈N₂O₃ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.3142(4) |
| b (Å) | 7.5526(2) |
| c (Å) | 22.9030(9) |
| Volume (ų) | 1957.10 |
| Z | 8 |
| Calculated Density (g/cm³) | 1.386 |
| Radiation | Mo-Kα (λ = 0.71070 Å) |
| Refinement Method | Full-matrix least-squares on F² |
The study of such derivatives provides critical information on bond lengths, angles, and intermolecular forces that are likely to influence the crystal structure of the parent compound, this compound.
Computational and Theoretical Investigations of Di Furan 2 Yl Methanamine
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic structure and properties of molecules. For Di(furan-2-yl)methanamine, these calculations are instrumental in predicting its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for optimizing molecular geometries to their lowest energy state. For this compound, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-31G(d,p), can predict key structural parameters. The optimization process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical) Note: The following data are illustrative of typical results from DFT calculations and are not based on published experimental or computational studies for this specific molecule.
| Parameter | Value |
|---|---|
| C-N Bond Length (Å) | 1.45 |
| C-O Bond Length in Furan (B31954) (Å) | 1.36 |
| C-C Bond Length in Furan (Å) | 1.35 - 1.44 |
| C-N-C Bond Angle (°) | 112.5 |
| Furan Ring Dihedral Angle (°) | Variable (dependent on conformer) |
The flexibility of the bonds connecting the furan rings to the central methylene (B1212753) amine group allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers of this compound and determine their relative energies. By systematically rotating the key dihedral angles and performing energy calculations for each conformation, a potential energy surface can be mapped out.
The energetic minima on this surface correspond to the most stable conformations of the molecule. This analysis is crucial for understanding which shapes the molecule is most likely to adopt under different conditions, which in turn influences its biological activity and physical properties. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution based on their energy differences.
The electronic properties of a molecule are dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. acadpubl.eumalayajournal.org A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to be reactive. acadpubl.eumalayajournal.org For this compound, the distribution of the HOMO and LUMO across the furan rings and the amine group would pinpoint the most likely sites for electrophilic and nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical) Note: The following data are illustrative of typical results from DFT calculations and are not based on published experimental or computational studies for this specific molecule.
| Property | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. acadpubl.eumalayajournal.org The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the furan rings and the nitrogen atom of the amine group, indicating these as sites for electrophilic interaction.
Fukui functions provide a more quantitative measure of the reactivity at different atomic sites in a molecule. mdpi.com These functions are derived from the change in electron density as an electron is added to or removed from the molecule. By calculating the condensed Fukui functions for each atom, one can predict the most likely sites for electrophilic, nucleophilic, and radical attack.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the observation of conformational changes and interactions with the environment.
MD simulations can be used to study the dynamic conformational behavior of this compound in different environments, such as in a vacuum, in a solvent like water, or interacting with a biological target. These simulations reveal how the molecule explores its conformational landscape over time and how its preferred conformations are influenced by its surroundings.
By analyzing the trajectories of the atoms, one can identify the dominant conformational states and the transitions between them. This information is crucial for understanding how the molecule might bind to a receptor or how it behaves in a solution, providing insights that are complementary to the static picture from quantum chemical calculations. For instance, simulations could reveal the flexibility of the furan rings and the central amine linker, which is important for its interaction with other molecules.
Solvent Effects on Molecular Structure and Dynamics
In computational studies, solvent effects are often modeled using either explicit or implicit solvent models. Explicit solvent models involve simulating a number of solvent molecules around the solute, which provides a detailed picture of the local solvent structure but is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally more feasible approach to capture the bulk solvent effects.
For this compound, polar solvents would be expected to stabilize more polar conformers of the molecule. For instance, solvents capable of hydrogen bonding, such as water or methanol, could interact with the nitrogen atom of the amine group and the oxygen atoms of the furan rings. These interactions can influence the orientation of the furan rings and the geometry around the central nitrogen atom. In contrast, nonpolar solvents would favor less polar, more compact conformations. Molecular dynamics simulations in different solvents could reveal the preferential conformations and the dynamics of conformational transitions. Such studies have been shown to be effective in characterizing the conformational profiles of flexible molecules in various solvent environments rsc.org.
Theoretical Spectroscopic Data Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts, aiding in the interpretation of experimental spectra. For this compound, theoretical prediction of ¹H and ¹³C NMR chemical shifts can provide insights into its electronic structure and conformation.
The prediction of NMR chemical shifts typically involves geometry optimization of the molecule followed by the calculation of shielding tensors using methods like Gauge-Including Atomic Orbitals (GIAO). The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The accuracy of these predictions is dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects.
While specific computational NMR data for this compound is not published, studies on similar furan-containing organic molecules have demonstrated the utility of this approach. For instance, in a study of a furan-containing imidazole derivative, the ¹H NMR signals for aromatic protons appeared in the region of 7.14-8.53 ppm, while protons of the furfuryl moiety were observed at 6.34 ppm and 6.71 ppm nih.gov. For this compound, one would expect the protons on the furan rings to resonate in a similar region, with the chemical shifts being influenced by the electron-donating nature of the amine group. The protons of the methylene bridge would likely appear in the range of 3-5 ppm. Theoretical calculations would be crucial to assign specific resonances and to understand the through-bond and through-space effects influencing the chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for Protons in a Furan Ring Moiety (based on related compounds)
| Proton Position | Expected Chemical Shift Range (ppm) |
|---|---|
| H-3 | 6.2 - 6.4 |
| H-4 | 6.3 - 6.5 |
Note: These are estimated ranges based on data for similar furan-containing structures and are not specific to this compound.
Computational simulations of vibrational spectra, such as Infrared (IR) and Raman, are instrumental for assigning experimental vibrational bands to specific molecular motions. These simulations are typically performed using DFT calculations, which can predict the vibrational frequencies and intensities.
For this compound, the vibrational spectrum would be characterized by modes associated with the furan rings, the amine group, and the methylene bridge. Key vibrational modes would include C-H stretching and bending of the furan rings, N-H stretching and bending of the amine, C-N stretching, and C-O-C stretching of the furan rings.
Based on studies of similar molecules, the following assignments can be anticipated:
C-H stretching (furan): Around 3100-3200 cm⁻¹
N-H stretching (amine): A broad band in the region of 3300-3500 cm⁻¹
C=C stretching (furan): Around 1500-1600 cm⁻¹
C-O-C stretching (furan): In the range of 1000-1200 cm⁻¹
N-H bending (amine): Around 1600 cm⁻¹
C-N stretching: Around 1200-1350 cm⁻¹
Comparison of the simulated spectra with experimental data allows for a detailed understanding of the molecular structure and bonding. Discrepancies between theoretical and experimental frequencies can often be reconciled by applying a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound (based on general spectroscopic data)
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Furan Ring | C-H stretch | 3100 - 3200 |
| Amine | N-H stretch | 3300 - 3500 |
| Furan Ring | C=C stretch | 1500 - 1600 |
Note: These are general ranges and not from specific calculations on this compound.
Advanced Bonding Analysis and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study bonding, charge distribution, and conjugative interactions within a molecule. It provides a localized picture of the electronic structure in terms of Lewis-type (bonding, lone pair) and non-Lewis-type (antibonding) orbitals.
For this compound, NBO analysis could provide quantitative insights into several key aspects of its electronic structure. The analysis of the natural charges on each atom would reveal the charge distribution and identify the most electrophilic and nucleophilic sites. The lone pair on the nitrogen atom and the oxygen atoms of the furan rings would be identified as key donor orbitals.
A crucial aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent hyperconjugative effects and charge delocalization. In this compound, significant E(2) values would be expected for interactions involving the lone pairs of the nitrogen and oxygen atoms as donors and the π* antibonding orbitals of the furan rings as acceptors. These interactions contribute to the stabilization of the molecule and are indicative of electron delocalization from the amine and ether oxygens into the furan rings. Studies on other furan-containing molecules have shown that such hyperconjugative interactions play a significant role in their stability and reactivity acadpubl.eu.
While the term "intermolecular charge transfer" typically refers to charge transfer between different molecules, in the context of a single, larger molecule, it can be interpreted as intramolecular charge transfer (ICT) between different fragments of the molecule. For this compound, ICT would involve the transfer of electron density between the furan rings and the central aminomethyl linker.
The furan rings, being π-electron-rich systems, can act as electron donors. The amine group can also act as an electron donor. Computational methods can be employed to quantify the extent of charge transfer in both the ground and excited electronic states. Time-Dependent DFT (TD-DFT) calculations can be used to model the electronic transitions and characterize any charge-transfer excited states.
In related furan-based systems, it has been shown that the establishment of hydrogen bonds can lead to electron charge transfer from the π electronic system of one furan ring to another molecule in a dimer nih.gov. This provides a model for understanding interactions between furan moieties. Within this compound, similar principles can apply to the intramolecular interactions between the two furan rings, mediated by the aminomethyl bridge. The nature and extent of this intramolecular charge transfer would be influenced by the conformation of the molecule, particularly the relative orientation of the two furan rings. This phenomenon is crucial for understanding the molecule's electronic properties, such as its dipole moment and polarizability, and its potential applications in materials science where charge transport properties are important rsc.org.
Chemical Reactivity and Mechanistic Studies of Di Furan 2 Yl Methanamine
Reactivity of the Amine Functionality
The chemical behavior of Di(furan-2-yl)methanamine is significantly influenced by its primary amine functionality. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a base, enabling it to participate in a wide array of chemical transformations.
The primary amine group (-NH₂) in this compound is characterized by the presence of a lone pair of electrons on the nitrogen atom, which imparts significant nucleophilic character to the molecule. msu.edu As a derivative of ammonia (B1221849), its nucleophilicity is enhanced compared to alcohols or ethers, allowing it to react directly with various electrophiles without the need for prior conversion to a more nucleophilic conjugate base. msu.edu The reactivity of primary amines generally increases with basicity, and they are typically more nucleophilic than ammonia but less so than secondary amines, a trend that is also influenced by steric hindrance around the nitrogen atom. masterorganicchemistry.com
The nucleophilic character of the amine allows it to readily attack electron-deficient centers, such as the carbon atom of a carbonyl group or an alkyl halide. msu.edu This inherent reactivity is the foundation for the acylation and condensation reactions discussed in the subsequent sections. The steric bulk of the two furan (B31954) rings in this compound may slightly modulate its reactivity compared to simpler primary amines, but the fundamental nucleophilic nature of the amine group remains a dominant feature of its chemical profile. researchgate.net
The primary amine of this compound readily undergoes acylation with various acylating agents to form stable amide derivatives. This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of an acyl halide, anhydride (B1165640), or carboxylic acid (often activated by a coupling reagent).
Detailed studies on the acylation of the closely related N-benzyl-1-(furan-2-yl)methanamine demonstrate the efficiency of this transformation. High yields of the corresponding tertiary amide, N-benzyl-N-(furan-2-ylmethyl)acetamide, were achieved using various methodologies. scielo.br A particularly effective and green method involved the direct reaction with acetic anhydride at room temperature, which produced the desired amide in 97% yield in just 10 minutes. scielo.br The use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is also a common strategy for forming amide bonds from carboxylic acids and amines under mild conditions. researchgate.netfishersci.co.uk
These reactions highlight a versatile method for modifying the amine functionality, allowing for the synthesis of a diverse range of amide-containing structures.
Table 1: Acylation of N-benzyl-1-(furan-2-yl)methanamine with Acetic Anhydride scielo.br Data derived from studies on a structurally similar secondary amine to illustrate the reactivity of the furanmethanamine scaffold.
| Methodology | Conditions | Reaction Time | Yield (%) |
|---|---|---|---|
| M1 | Direct reaction, room temperature | 10 min | 97 |
| M2 | Direct reaction, 60 °C | 10 min | 93 |
| M3 | Direct reaction, microwave irradiation (100W) | 2 min | 95 |
| M3 (with Zn catalyst) | Microwave irradiation (100W) | 10 min | 95 |
Primary amines, including this compound, react with aldehydes and ketones in condensation reactions to form imines, commonly known as Schiff bases. derpharmachemica.com This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine.
Aldehydes are generally more reactive than ketones in forming Schiff bases due to less steric hindrance and greater electrophilicity of the carbonyl carbon. derpharmachemica.comchemprob.org The reaction of furfurylamine (B118560) with various aldehydes, such as formaldehyde (B43269) and acetaldehyde, in the presence of hydrochloric acid has been shown to produce difurfuryl diamines, demonstrating the propensity of the furan ring and the amine to engage in condensation chemistry. usda.gov Similarly, furan-2-carboxaldehyde can be condensed with primary amines to yield a variety of Schiff bases. nih.gov Therefore, this compound is expected to react efficiently with a range of aldehydes and ketones to furnish the corresponding N-substituted di(furan-2-yl)methylimines.
Table 2: Representative Carbonyl Condensation Partners for Primary Amines
| Carbonyl Compound | Compound Type | Expected Product with Primary Amine |
|---|---|---|
| Furfural (B47365) | Aromatic Aldehyde | Schiff Base (Aldimine) |
| Benzaldehyde | Aromatic Aldehyde | Schiff Base (Aldimine) |
| Acetone | Aliphatic Ketone | Schiff Base (Ketimine) |
| Cyclohexanone | Cyclic Ketone | Schiff Base (Ketimine) |
Reactivity of the Furan Moieties
The two furan rings in this compound are electron-rich aromatic systems that exhibit characteristic reactivity, including susceptibility to electrophilic attack and participation in cycloaddition reactions.
Furan is an electron-rich heterocycle that undergoes electrophilic aromatic substitution much more readily than benzene (B151609). pearson.comchemicalbook.com This heightened reactivity is due to the electron-donating effect of the oxygen heteroatom, which increases the electron density of the ring. quora.com Substitution occurs preferentially at the C2 (or α) position, as the carbocation intermediate formed by electrophilic attack at this site is better stabilized by resonance, with three contributing resonance structures, compared to only two for attack at the C3 (or β) position. chemicalbook.comquora.comstudy.com In this compound, the positions adjacent to the oxygen (C5 positions) are the most activated sites for electrophilic attack.
The aminomethyl group attached to the central carbon is an activating group, further enhancing the electron density of the furan rings and facilitating substitution. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to proceed under mild conditions, predominantly at the C5 position of one or both furan rings.
In addition to its aromatic character, the furan ring can function as an electron-rich 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. quora.com This reactivity allows for the construction of oxabicycloheptane derivatives. quora.com The reaction of furan derivatives with various dienophiles, such as maleic anhydride and maleimides, is a well-established method for forming complex polycyclic structures. tudelft.nlresearchgate.net
The reactivity of the furan diene is sensitive to the substituents on the ring. While electron-donating groups enhance reactivity, electron-withdrawing groups can diminish it. tudelft.nl A particularly relevant transformation is the intramolecular Diels-Alder furan (IMDAF) reaction. youtube.com In this process, a furanmethanamine derivative is first acylated with a dienophile-containing molecule (like maleic anhydride), tethering the diene and dienophile together. nih.govbeilstein-journals.org The subsequent intramolecular cycloaddition then proceeds with high efficiency, often favored by the increased effective concentration of the reacting partners. youtube.com This tandem acylation/cycloaddition sequence provides a powerful route to complex epoxyisoindole skeletons from furan-2-ylmethanamine precursors. beilstein-journals.orgacs.org The reaction often proceeds with high stereoselectivity, although the endo/exo ratio of the product can be influenced by reaction conditions and substituents. youtube.comrsc.org
Hydrogenation of Furan Rings
The hydrogenation of the furan rings in this compound is a significant transformation, leading to the corresponding saturated tetrahydrofuran (B95107) derivatives. While specific studies on the hydrogenation of this compound are not extensively documented, the reactivity can be inferred from studies on closely related furan-containing compounds, such as furfurylamine and furfuryl alcohol. The selective hydrogenation of the furan nucleus in the presence of other functional groups is a key challenge and is highly dependent on the catalyst and reaction conditions.
For the hydrogenation of furfurylamine to tetrahydrofurfurylamine (B43090), nickel-based catalysts have proven effective. For instance, a process for this conversion utilizes a nickel hydrogenation catalyst at superatmospheric pressure and temperatures between 50 and 100°C in an aqueous solution. google.com Raney® Nickel is another effective heterogeneous catalyst for the reductive amination of furfuryl alcohol, which can yield either furfurylamine or tetrahydrofurfurylamine depending on the reaction conditions. The presence of an external hydrogen source generally favors the deep hydrogenation of the furan ring. researchgate.net
The choice of catalyst and reaction parameters such as temperature, pressure, and solvent can influence the selectivity between ring hydrogenation and hydrogenolysis (ring opening). For furan derivatives, noble metal catalysts like palladium and platinum, as well as non-noble metal catalysts such as nickel and copper, have been employed for hydrogenation. mdpi.com The hydrogenation of furan rings typically proceeds in a stepwise manner.
Table 1: Catalytic Systems for Hydrogenation of Furan Derivatives
| Catalyst | Substrate | Major Product | Reference |
|---|---|---|---|
| Nickel | Furfurylamine | Tetrahydrofurfurylamine | google.com |
| Raney® Nickel | Furfuryl alcohol | Tetrahydrofurfurylamine | researchgate.net |
| Palladium-based | Furfural | Tetrahydrofurfuryl alcohol | mdpi.com |
| Copper-based | Furfural | Furfuryl alcohol | nih.gov |
Role as a Synthetic Intermediate
This compound, with its primary amine functionality and two furan rings, is a versatile intermediate in organic synthesis. It can participate in a variety of transformations to construct more complex molecular architectures.
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov As a primary amine, this compound is a suitable component for several well-known MCRs, such as the Ugi and Passerini reactions.
The Ugi reaction is a four-component reaction between an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. Studies on the Ugi reaction have demonstrated the use of furfurylamine as the amine component to synthesize diverse libraries of compounds. nih.gov This suggests that this compound could similarly be employed to generate complex amides. Furthermore, tandem reactions involving an initial Ugi condensation followed by an intramolecular cycloaddition of a furan ring have been reported, highlighting the synthetic utility of furan-containing MCR products. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov
The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While direct examples using this compound are not available, the general applicability of primary amines in related MCRs suggests its potential as a substrate in Passerini-type reactions or their variations.
The nitrogen atom of the primary amine and the oxygen atoms of the furan rings in this compound present potential coordination sites for metal ions. This allows the molecule to act as a ligand in the formation of metal complexes. Schiff bases derived from furfurylamine are known to form stable complexes with various transition metals. For example, a Schiff base synthesized from 2-furylmethylamine and salicylaldehyde (B1680747) has been shown to form a complex with Hg(II). xisdxjxsu.asia Similarly, metal complexes of Schiff bases derived from furan-2-carbaldehyde have been synthesized and characterized. researchgate.net
These findings support the potential of this compound to act as a bidentate or tridentate ligand, coordinating through the amine nitrogen and one or both furan oxygen atoms. The resulting metal complexes could exhibit interesting catalytic properties or be useful in materials science. The specific coordination mode would depend on the metal center and the reaction conditions.
Reaction Mechanism Elucidation
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. This can be achieved through a combination of computational and experimental studies.
While specific computational studies on this compound are scarce, density functional theory (DFT) has been widely used to investigate the reaction mechanisms of related furan compounds. For instance, DFT studies have elucidated the pathways for the hydrogenation and ring-opening of furan on metal surfaces like Pd(111). rsc.org Such studies provide insights into the elementary steps, transition states, and reaction energetics, which can be extrapolated to the hydrogenation of the furan rings in this compound.
DFT calculations have also been employed to study the mechanism of furfural conversion to various products, including hydrogenation to furfuryl alcohol. rsc.orgulisboa.ptulisboa.pt These studies often explore different potential pathways, such as the hydroxyalkyl and alkoxide routes in catalytic transfer hydrogenation, to determine the most favorable mechanism. Additionally, computational methods have been used to understand the mechanisms of cycloaddition reactions involving furan derivatives. pku.edu.cn Experimental studies, often in conjunction with computational work, can validate the proposed mechanisms through techniques like kinetic analysis, isotopic labeling, and spectroscopic identification of intermediates.
The stereochemistry of reactions involving this compound would be of particular interest if the molecule is chiral or if it reacts to form chiral products. Although this compound itself is achiral, its reactions can lead to the formation of stereocenters. The stereochemical outcome of such reactions would be influenced by factors such as the nature of the reactants, catalysts, and reaction conditions.
In the context of furan chemistry, stereoselectivity has been investigated in reactions such as the Diels-Alder reaction. For example, the stereoselectivity of Diels-Alder reactions with fluorinated furan-2(5H)-ones has been studied. researchgate.net While not directly involving this compound, these studies demonstrate the principles of stereocontrol in reactions of furan compounds. The synthesis of chiral furans is an active area of research, with various strategies being developed to control enantioselectivity. researchgate.net Should this compound be used in asymmetric synthesis, for instance as a ligand for a chiral catalyst or as a substrate in a stereoselective reaction, the stereochemical course would need to be carefully elucidated through experimental analysis and potentially supported by computational modeling.
Synthetic Applications of Di Furan 2 Yl Methanamine in Material Science and Organic Synthesis
Development of Novel Organic Building Blocks
The unique architecture of di(furan-2-yl)methanamine serves as a foundation for creating sophisticated organic molecules. Its furan (B31954) moieties can participate in various cycloaddition and ring-opening reactions, while the amine group provides a site for nucleophilic attack and derivatization.
Precursor for Advanced Heterocyclic Systems
The this compound framework is an ideal starting point for constructing complex, polyheterocyclic systems. The furan rings can act as dienes in Diels-Alder reactions or undergo acid-catalyzed rearrangements to form new ring structures. For instance, reactions that involve the opening of a furan ring followed by an intramolecular cyclization can lead to the formation of benzofuran derivatives mdpi.com. This type of reactivity allows for the transformation of the simple difuryl structure into more complex, fused heterocyclic systems, which are prevalent in pharmacologically active compounds and advanced materials nih.gov. The strategic manipulation of the furan rings within this compound opens pathways to novel naphthodihydrofurans and other valuable polycondensed aromatic O-heterocycles nih.gov.
Synthesis of N-Substituted this compound Derivatives
The primary amine group in this compound is a key functional handle for creating a diverse library of derivatives. It readily undergoes reactions such as acylation, alkylation, and reductive amination. For example, N-substituted derivatives like N-(furan-2-ylmethyl)furan-2-carboxamide can be synthesized under mild conditions, including microwave radiation-supported methods researchgate.net. The reactivity of the amine allows for its condensation with various aldehydes to form Schiff bases, which can then be cyclized to generate novel heterocyclic structures like azetidin-2-ones and thiazolidine-4-ones that incorporate the difuryl moiety researchgate.net. These derivatization strategies are crucial for fine-tuning the chemical and physical properties of the molecule for specific applications.
Integration into Polymer Chemistry and Material Science
The bifunctional nature of this compound, combined with its bio-based origin, makes it an attractive component for sustainable polymers and materials. It can be incorporated into polymer backbones or used to cross-link polymer chains, imparting unique properties to the final material.
Monomer for Polymer Synthesis (e.g., Polyimides, Polyamides)
This compound (often abbreviated as DFDA in literature) serves as a bio-based diamine monomer for the synthesis of high-performance polymers like polyimides. These furan-based polyimides are seen as environmentally friendly alternatives to their petroleum-based counterparts mdpi.comresearchgate.net. PMR-type (Polymerization of Monomeric Reactants) polyimide resins, for instance, have been successfully prepared using furan-based diamines researchgate.net. These materials exhibit excellent processing characteristics, including lower softening temperatures and cure onsets compared to traditional resins like PMR-15, making them suitable for lower-temperature manufacturing researchgate.netengconfintl.org. Despite their bio-based origin, these polyimides demonstrate robust thermal stability, suitable for high-temperature applications.
Table 1: Thermal Properties of a Polyimide based on this compound (DFDA-PI)
| Property | Value | Reference |
|---|---|---|
| Oligoimide Precursor Softening Temp. | 135°C | researchgate.net |
| Cure Onset Temperature | 231°C | researchgate.net |
| Glass Transition Temperature (Tg) | 296°C | researchgate.net |
The resulting polyimides possess high glass transition temperatures and good thermal-oxidative stability, making them viable for applications in advanced engineering fields researchgate.netengconfintl.org.
Cross-linking Agents or Curing Agents in Resin Systems
The amine functionality of this compound allows it to act as an effective curing agent or cross-linker for resin systems, particularly epoxies techlinkcenter.org. The furan rings themselves can also be utilized for cross-linking through thermoreversible Diels-Alder (DA) reactions. In this approach, furan-functionalized polymers are reacted with bismaleimides, creating covalent cross-links that can be broken upon heating and reformed upon cooling mdpi.comresearchgate.net. This imparts self-healing and reprocessing capabilities to the material nih.govsemanticscholar.org. The incorporation of furan rings into epoxy networks has been shown to increase the material's glassy Young's modulus due to reduced polymer chain mobility and increased packing efficiency researchgate.net. Using this compound and its derivatives as cross-linkers can enhance the thermomechanical properties and water barrier characteristics of thermosetting systems techlinkcenter.org.
Development of Bio-based Materials Utilizing Furan Chemistry
The use of this compound is a cornerstone in the broader effort to develop sustainable, bio-based materials derived from furan chemistry. Furan compounds can be obtained from the dehydration of sugars found in lignocellulosic biomass, offering a renewable alternative to petroleum-derived aromatic compounds researchgate.net. By utilizing monomers like this compound, researchers are creating a new generation of "green" polymers, such as bio-based polyimides and polyamides mdpi.comresearchgate.net. These materials aim to reduce the environmental impact associated with traditional polymer production, which consumes significant fossil fuels mdpi.comresearchgate.net. The development of furan-based epoxy monomers and curing agents further contributes to this goal, providing sustainable alternatives for coatings, adhesives, and composites techlinkcenter.orgrsc.orgrsc.org.
Applications in Coordination Chemistry
Extensive literature searches for the coordination chemistry of this compound, also known as N,N-bis(furan-2-ylmethyl)amine, did not yield specific research findings on its direct application in ligand design or the structural characterization of its metal complexes. The field of coordination chemistry extensively utilizes furan derivatives; however, the focus has predominantly been on Schiff base ligands derived from the condensation of furan-2-carbaldehyde (furfural) with various primary amines, or the reaction of furfurylamine (B118560) with different aldehydes and ketones.
While this compound possesses potential coordination sites—the central secondary amine nitrogen and the oxygen atoms of the two furan rings—that could allow it to act as a tridentate N,O,O-donor ligand, no published studies were found that specifically explore this potential. The following sections are therefore based on the general principles of ligand design and coordination chemistry, illustrating how a molecule like this compound could be utilized, though specific examples from the literature are not available.
Ligand Design for Metal Complexes
The design of ligands for metal complexes often involves the strategic incorporation of donor atoms capable of forming stable coordinate bonds with a metal center. This compound features one secondary amine nitrogen atom and two furan rings, each containing an oxygen atom. This arrangement presents the potential for the molecule to act as a tridentate ligand, binding to a metal ion through the central nitrogen and the two oxygen atoms.
In a hypothetical scenario, the flexibility of the methylene (B1212753) bridges connecting the furan rings to the central nitrogen would allow the ligand to form stable five- or six-membered chelate rings with a metal ion. The formation of such chelate rings is entropically favored and leads to thermodynamically stable metal complexes, a principle known as the chelate effect.
Furthermore, this compound could be chemically modified to create more complex, multidentate ligands. For instance, functional groups could be introduced onto the furan rings to provide additional coordination sites or to modulate the electronic properties of the ligand, thereby influencing the properties of the resulting metal complex. However, no specific examples of such designed ligands based on this compound have been reported in the available scientific literature.
Exploration of Coordination Modes and Structural Properties of Complexes
The coordination mode of a ligand describes the manner in which it binds to a metal center. For this compound, several coordination modes could be envisaged depending on the metal ion, the reaction conditions, and the presence of other competing ligands.
Tridentate (N,O,O) Coordination: The most intuitive coordination mode would involve the central nitrogen and both furan oxygens binding to a single metal center, creating a pincer-like structure. This would likely result in a meridional or facial arrangement around an octahedral metal center.
Bidentate (N,O) Coordination: The ligand might coordinate through the nitrogen and only one of the furan oxygens, leaving the second furan ring uncoordinated or involved in weaker interactions.
Bridging Coordination: The ligand could bridge two metal centers, with the nitrogen coordinating to one metal and the furan oxygens coordinating to another, or with each furan ring coordinating to a different metal ion. This could lead to the formation of polynuclear complexes or coordination polymers.
The structural properties of such hypothetical complexes would be determined by the coordination number and preferred geometry of the central metal ion. For example, coordination to an octahedral metal ion like Co(III) or Fe(III) would result in specific bond angles and distorted geometries depending on the bite angle of the ligand.
Without experimental evidence from techniques such as X-ray crystallography or spectroscopic analysis for this compound complexes, any discussion of their specific structural properties, such as bond lengths and angles, remains speculative.
Conclusion and Future Research Perspectives
Summary of Key Findings on Di(furan-2-yl)methanamine Chemistry
Research specifically detailing the chemistry of this compound is exceptionally scarce. The compound is identified in chemical databases with the CAS number 18240-50-1 and is also known by synonyms such as Difurfurylamine and N,N-Bis(2-furylmethyl)amine. bldpharm.comlookchem.com Basic physicochemical properties have been reported or predicted by chemical suppliers, providing a foundational dataset for the compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| Boiling Point | 248.7 °C at 760 mmHg |
| Flash Point | 104.2 °C |
| Density | 1.126 g/cm³ |
| Refractive Index | 1.5168 |
Note: This data is compiled from chemical supplier databases and may include predicted values. lookchem.com
Beyond these fundamental properties, there is a significant absence of published studies on its reactivity, stability, and general chemical behavior. The chemistry of related furan-containing molecules, such as furfurylamine (B118560) and other furan-based diamines, is well-documented, but these findings cannot be directly extrapolated to this compound. wikipedia.orgmdpi.com
Identification of Knowledge Gaps and Untapped Research Avenues
The most prominent finding regarding this compound is the profound lack of dedicated research. This absence represents a significant knowledge gap across virtually all aspects of its chemistry and potential applications. Key untapped research avenues include:
Fundamental Reactivity: There are no studies on the basic chemical reactions of this compound. Investigations into its behavior as a base, its participation in N-alkylation or N-acylation reactions, and the stability of the furan (B31954) rings under various conditions are completely unexplored.
Coordination Chemistry: The potential of this compound to act as a ligand for metal complexes has not been investigated. The nitrogen atom and the oxygen atoms of the furan rings present potential coordination sites, suggesting a rich but unexamined coordination chemistry.
Biological Activity: While numerous furan derivatives have been screened for medicinal and biological activities, this compound has not been part of these studies. utripoli.edu.ly Its potential as an antimicrobial, anticancer, or other pharmacologically active agent is unknown.
Prospective Directions for Synthetic Methodologies and Derivatization
Currently, established and optimized synthetic routes for this compound are not available in peer-reviewed literature. The logical, albeit unconfirmed, approach would be the dialkylation of ammonia (B1221849) with a furan-2-ylmethyl halide or the reductive amination of furfural (B47365) with furfurylamine. Developing and optimizing a high-yield synthesis is the first critical step for enabling further research.
Once the parent compound is accessible, prospective derivatization could focus on:
Furan Ring Functionalization: Electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) on the furan rings could yield a diverse library of new compounds. The directing effects of the aminomethyl substituent would be a key area of study.
Tertiary Amine Derivatives: The secondary amine functionality is a prime site for modification. Quaternization to form ammonium (B1175870) salts or reaction with various electrophiles could be explored to modify the compound's physical and chemical properties.
Future Theoretical and Spectroscopic Investigations
Detailed spectroscopic and theoretical data for this compound is not publicly available. While chemical suppliers may possess internal data (NMR, HPLC) for quality control, published, peer-reviewed analyses are absent. bldpharm.com
Future research should prioritize:
Full Spectroscopic Characterization: A comprehensive analysis using ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy is essential to create a reference dataset for the compound.
Conformational Analysis: Theoretical studies, such as those using Density Functional Theory (DFT), could provide insights into the molecule's three-dimensional structure, rotational barriers of the furan rings, and electronic properties. researchgate.net Such studies could predict the most stable conformers and the molecule's reactivity profile.
Comparative Studies: Spectroscopic and theoretical comparisons with monofurfurylamine and other related structures could elucidate the electronic and steric effects of having two furan-2-ylmethyl groups.
Potential for Advanced Materials Applications of this compound-Derived Architectures
While no applications for this compound have been realized, the broader field of furan-based polymers offers intriguing possibilities. Furan-based diamines and diacids are recognized as valuable bio-based monomers for creating high-performance polymers like polyamides and polyimides. mdpi.combohrium.com
Based on this precedent, potential research directions for this compound-derived materials include:
Epoxy Resins: Secondary amines are often used as curing agents for epoxy resins. The potential of this compound in this capacity could be explored, potentially imparting unique thermal or mechanical properties to the resulting thermoset.
Dynamic Covalent Chemistry: The furan rings are dienes and can participate in reversible Diels-Alder reactions with dienophiles like maleimides. mdpi.comrsc.org Incorporating the this compound moiety into a polymer backbone could allow for the creation of self-healing or recyclable materials.
Corrosion Inhibitors: The nitrogen and oxygen atoms could allow the molecule to adsorb onto metal surfaces, suggesting a potential, though untested, application as a corrosion inhibitor, a known use for other amines.
Q & A
Q. Key parameters :
- Catalysts : PdCl₂(PPh₃)₂, elemental sulfur (for thioamide formation).
- Conditions : Microwave heating (140°C), inert atmosphere (argon).
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane).
Basic: How is the crystal structure of this compound derivatives characterized?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the crystal structure of 3,3′-di(furan-2-yl)-5,5′-bi-1,2,4-triazine revealed:
- Unit cell parameters : Monoclinic system, space group P21/c, with a = 9.2129 Å, b = 5.0321 Å, c = 13.760 Å, β = 100.02° .
- Intermolecular interactions : π–π stacking (3.22–3.27 Å) between furan and triazine rings, and intramolecular N···O interactions (2.76 Å) .
- Planarity : Furan and triazine rings are coplanar (torsion angle = 179.51°), critical for π-conjugation .
Q. Experimental workflow :
Crystallization : Slow evaporation from methanol/dichloromethane.
Data collection : Bruker APEX-II diffractometer (Cu Kα radiation, λ = 1.54178 Å).
Refinement : SHELX software suite for atomic coordinates and displacement parameters .
Advanced: How do structural modifications influence the biological activity of this compound derivatives in antimalarial research?
Answer:
Structure-activity relationship (SAR) studies on analogs of MMV019918 (a Malaria Box compound) highlight:
- Substituent effects : The 4-bromo-2-chlorophenyl group enhances gametocytocidal activity against Plasmodium falciparum by improving target binding (e.g., PfPMT enzyme inhibition) .
- Amine side chains : Piperidin-4-ylmethyl groups improve solubility and reduce cytotoxicity (IC₅₀ < 10 μM in HepG2 cells) .
- Electrophilic properties : Nitro groups and heteroaromatic substituents modulate redox activity and parasite membrane permeability .
Q. Methodological insights :
- Biological assays : Standard membrane-feeding assays for transmission-blocking activity.
- Computational modeling : Molecular docking to predict PfPMT binding (ΔG = −8.2 kcal/mol) .
Advanced: What analytical techniques resolve contradictions in spectroscopic data for this compound derivatives?
Answer:
Contradictions in NMR/IR data often arise from tautomerism or solvent effects . For example:
- Tautomeric equilibria : (Z)-N-((pyren-4-yl)methylene)(furan-2-yl)-methanamine exhibits solvent-dependent fluorescence: excimer-to-monomer transitions in methanol vs. turn-on responses in water .
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 400 MHz in CDCl₃) resolves rotameric populations in Schiff bases .
Q. Validation workflow :
Multi-technique corroboration : Cross-validate NMR, IR, and HRMS (e.g., HRMS m/z 97.0525 for (furan-2-yl)methanamine ).
Computational chemistry : DFT calculations (B3LYP/6-31G*) predict vibrational frequencies and electronic transitions .
Advanced: How does π-conjugation in this compound derivatives impact coordination chemistry?
Answer:
The planar, π-conjugated backbone facilitates metal-ligand interactions :
- Soft donor sites : Furan oxygen and triazine nitrogen atoms coordinate with lanthanides (Ln³⁺) and actinides (An³⁺). For example, 3,3′-di(furan-2-yl)-5,5′-bi-1,2,4-triazine shows preferential An³⁺ binding due to covalent N–An bonds .
- Applications : Separation of Ln³⁺/An³⁺ in nuclear waste via selective complexation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



